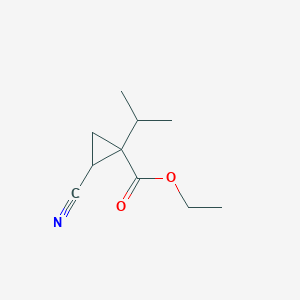

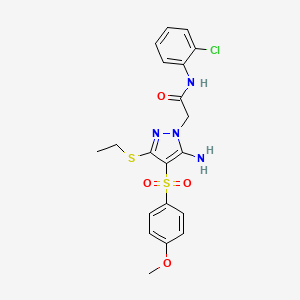

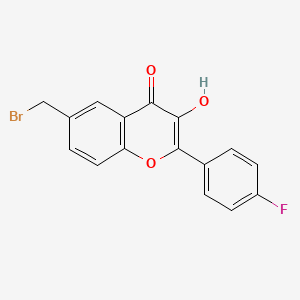

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two nitrogen and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .

Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Researchers have synthesized compounds related to the structure of Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate, demonstrating potential antibacterial properties. For instance, Singh and Kumar (2015) developed compounds that exhibited antibacterial activity, comparing their effectiveness to ampicillin as a reference. This highlights the compound's role in synthesizing new agents that could contribute to combating bacterial infections (Singh & Kumar, 2015).

Chemosensor Applications

Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system, demonstrating the compound's utility in detecting metal cations like Co2+, Zn2+, and Cu2+ through visible color changes. This application signifies the compound's potential in environmental monitoring and analysis (Aysha et al., 2021).

Anticancer Agents

Alam et al. (2016) focused on the synthesis and evaluation of pyrazole derivatives, including structures related to this compound, for their inhibitory activity against topoisomerase IIα and in vitro cytotoxicity against cancerous cell lines. Their research contributes to the ongoing search for novel anticancer agents, emphasizing the compound's relevance in medicinal chemistry (Alam et al., 2016).

Synthesis of Functionalized Tetrahydropyridines

Zhu et al. (2003) described a phosphine-catalyzed annulation process to synthesize highly functionalized tetrahydropyridines, using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This research underscores the versatility of this compound in synthesizing complex cyclic structures, which could have various chemical and pharmaceutical applications (Zhu et al., 2003).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been found to be selective inhibitors of the dopamine transporter dat and partial agonists of the μ opioid receptor .

Mode of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They interact with their targets and cause changes that lead to their biological effects.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they may have various molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

1,2,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and nematocidal activities

Cellular Effects

Some 1,2,4-oxadiazole derivatives have shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani

Molecular Mechanism

It is known that 1,2,4-oxadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity

Propiedades

IUPAC Name |

ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-2-20-15(19)18-9-8-12(10-18)13-16-14(21-17-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYKHVBBQLPVBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)

![6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3011739.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3011740.png)

![8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3011748.png)

![N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3011752.png)

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B3011753.png)